3-Cyclohexene-1-propanol
Description
Contextual Significance within Organic Chemistry and Chemical Synthesis
3-Cyclohexene-1-propanol is an organic compound that holds significance as a versatile intermediate and building block in the field of organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond within a cyclic framework, allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrance compounds. cymitquimica.comlookchem.com The cyclohexene (B86901) moiety provides a scaffold that can be readily functionalized, while the propanol (B110389) side chain offers a reactive site for various modifications.
The compound and its derivatives are utilized in several key areas of chemical synthesis. For instance, they can serve as starting materials for the construction of bicyclic and other polycyclic systems through reactions involving the double bond. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to other functional groups, further expanding its synthetic utility. Research has also explored the use of related cyclohexene structures in creating fragrance ingredients and in the development of new materials. lookchem.comresearchgate.net
Structural Characteristics and Related Chemical Classes
This compound, with the chemical formula C₉H₁₆O, possesses a distinct molecular architecture. nih.gov It consists of a six-membered cyclohexene ring, which is an unsaturated alicyclic structure containing one double bond. Attached to this ring is a three-carbon propanol side chain, terminating in a primary alcohol (hydroxyl group). The presence of both the alkene and alcohol functional groups classifies it as an unsaturated alcohol.
This compound is part of a broader class of organic molecules known as cycloalkenols. It is structurally related to other cyclic alcohols and alkenes. For example, its saturated counterpart is 3-cyclohexyl-1-propanol, which lacks the double bond in the cyclohexyl ring. sigmaaldrich.com Variations in the position of the double bond within the ring result in isomers such as 2-cyclohexene-1-propanol. nih.gov Furthermore, the addition of substituents on the ring or side chain leads to a wide array of derivatives, including methylated and other alkylated forms. ymdb.calookchemicals.com These structural relatives often exhibit different chemical reactivities and physical properties.
Scope and Research Focus of the Academic Inquiry
Academic research concerning this compound and its analogues primarily focuses on several key areas. A significant portion of studies is dedicated to the development of novel and efficient synthetic methodologies for their preparation. This includes exploring various catalytic systems and reaction conditions to achieve high yields and selectivity. prepchem.comgoogle.com
Another major area of investigation is the exploration of the reactivity of the compound's functional groups. Researchers study reactions such as oxidation, reduction, and addition reactions at the double bond, as well as transformations of the hydroxyl group. The goal is often to synthesize new derivatives with potentially useful properties.
Furthermore, there is an academic interest in the application of these compounds as intermediates in the total synthesis of complex natural products and other target molecules of pharmaceutical or industrial importance. cymitquimica.com The unique stereochemistry and reactivity of the cyclohexene ring make it an attractive starting point for constructing intricate molecular architectures. The study of its physical and chemical properties, including spectroscopic data, is also crucial for its characterization and for predicting its behavior in chemical reactions. researchgate.netaist.go.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclohex-3-en-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,9-10H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIMEXIWKQRUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclohexene 1 Propanol
Direct Synthesis Approaches Involving Cyclohexene-1-propanol Scaffold Construction
These methods focus on building the molecule's characteristic six-membered ring and its three-carbon side chain in a cohesive series of steps.
Hydroformylation-Hydrogenation Strategies
The hydroformylation of alkenes, also known as the oxo process, is a significant industrial method for producing aldehydes. wikipedia.org This reaction can be integrated into a tandem, one-pot sequence with a subsequent hydrogenation step to yield alcohols. rsc.orgu-tokyo.ac.jp This combined hydroformylation-hydrogenation approach offers an efficient pathway to alcohols from simple olefin precursors. rsc.org
The general principle involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene in the presence of a transition metal catalyst, typically based on rhodium or cobalt. wikipedia.orgu-tokyo.ac.jp The reaction is conducted under pressure with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas. wikipedia.org The resulting aldehyde is then hydrogenated in the same or a separate reaction vessel to the corresponding alcohol. rsc.org
For the synthesis of 3-Cyclohexene-1-propanol, a suitable starting material would be a diene that can be selectively hydroformylated. The process can be catalyzed by rhodium complexes modified with phosphine (B1218219) ligands, which are known for their high activity and selectivity. u-tokyo.ac.jp The choice of catalyst and reaction conditions is crucial to control the regioselectivity and minimize side reactions.
Table 1: Catalyst Systems in Hydroformylation-Hydrogenation
| Catalyst Type | Typical Ligands | Reaction Conditions | Key Features |
|---|---|---|---|
| Rhodium-based | Phosphines (e.g., Xantphos) | 80-100°C, 1-5 MPa CO/H₂ | High activity and selectivity, operates under milder conditions. rsc.orgu-tokyo.ac.jp |
| Cobalt-based | Unmodified or Phosphine-modified | 150-190°C, 4-8 MPa CO/H₂ | Less expensive, often used for higher carbon olefins. wikipedia.orgrsc.org |
| Dual Catalyst | Rh/XANTPHOS and Ru-based catalyst | Tandem reaction setup | Allows for one-pot conversion of alkene to alcohol. u-tokyo.ac.jp |
Grignard and Organometallic Reactions for Carbon-Carbon Bond Formation
Grignard reactions provide a classic and versatile method for forming carbon-carbon bonds, making them highly suitable for synthesizing specific alcohol structures. thermofisher.com A Grignard reagent, with the general formula R-MgX, acts as a potent nucleophile, attacking electrophilic carbon centers such as those in carbonyl groups or epoxides. libretexts.orgopenstax.org
A plausible route to this compound using this methodology involves the reaction of a cyclohexenyl-based Grignard reagent with an appropriate three-carbon electrophile. For instance, 3-cyclohexenylmagnesium bromide could be reacted with ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent opens the strained epoxide ring, and subsequent acidic workup yields the desired primary alcohol with a two-carbon chain extension. To achieve the three-carbon propanol (B110389) side chain, a reaction with oxetane (B1205548) (trimethylene oxide) would be required, which adds a three-carbon chain to the Grignard reagent. mcgill.ca
Alternatively, a Grignard reagent containing the three-carbon chain could react with a cyclohexene-derived carbonyl compound. For example, the reaction of allylmagnesium bromide with cyclohexanone (B45756) would lead to a tertiary alcohol, which would require further steps to obtain the target primary alcohol. A more direct approach is the reaction of a Grignard reagent with an aldehyde, such as 3-cyclohexene-1-carbaldehyde, which would produce a secondary alcohol. libretexts.org To obtain the primary alcohol this compound, one could react 3-cyclohexen-1-ylmagnesium bromide with a suitable three-carbon synthon like 3-bromo-1-propanol (B121458) (with the hydroxyl group protected) or an epoxypropane derivative.
Table 2: Potential Grignard Pathways to this compound
| Grignard Reagent | Electrophile | Intermediate Product | Final Product |
|---|---|---|---|
| 3-Cyclohexenylmagnesium bromide | Oxetane | Magnesium alkoxide | This compound |
| Propylmagnesium bromide | 3-Cyclohexenone | Tertiary alcohol | Requires further modification |
Diels-Alder Reactions and Subsequent Transformations
The Diels-Alder reaction is a powerful tool in organic synthesis for constructing six-membered rings with high regio- and stereocontrol. wikipedia.orgscielo.br This pericyclic reaction involves the cycloaddition of a conjugated diene with a substituted alkene (the dienophile) to form a cyclohexene (B86901) derivative. wikipedia.org
To synthesize the this compound scaffold, a [4+2] cycloaddition between 1,3-butadiene (B125203) (the diene) and a suitable dienophile containing a three-carbon chain is a viable strategy. A highly effective dienophile would be acrolein or acrylic acid derivatives, which after the reaction would yield a cyclohexene ring with a functional group at the desired position. For example, the reaction of 1,3-butadiene with 4-penten-1-ol (B13828) (with the hydroxyl group protected) or a derivative thereof would directly generate a precursor to the target molecule.
Once the Diels-Alder adduct is formed, subsequent chemical transformations are necessary to arrive at this compound. If the dienophile contained an ester or a carboxylic acid group, the adduct would need to be reduced. For instance, if the adduct is ethyl 3-cyclohexene-1-carboxylate, reduction of the ester functional group using a reducing agent like lithium aluminum hydride (LiAlH₄) would yield 3-Cyclohexene-1-methanol (B142571). A one-carbon extension would then be required. A more direct route would use a dienophile like 5-hexen-2-one, followed by reduction and dehydration steps. The stereochemistry of the Diels-Alder reaction is highly predictable; the stereochemistry of the dienophile is retained in the product. libretexts.org
Stereocontrolled Synthesis Pathways
Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for producing enantiomerically pure compounds. In the context of this compound, stereocontrolled synthesis would aim to produce a specific enantiomer or diastereomer.
Asymmetric Diels-Alder reactions are a prominent method for establishing stereocenters during the formation of the cyclohexene ring. google.com This can be achieved by using a chiral catalyst, a chiral auxiliary attached to the diene or dienophile, or chiral reagents. For example, Lewis acids in combination with chiral ligands have been shown to catalyze Diels-Alder reactions with high enantioselectivity. researchgate.net The resulting chiral cyclohexene derivative can then be converted to the target alcohol while preserving the stereochemical integrity.
Another approach involves the stereoselective functionalization of a pre-existing cyclohexene ring. For example, organometallic complexes, such as those involving molybdenum, can be used to control the stereochemistry of reactions on a cyclohexene scaffold. acs.org Furthermore, enzymatic reactions can offer high stereoselectivity. For instance, the asymmetric hydrolysis of a racemic ester derivative of 3-cyclohexene-1-carboxylic acid can yield an enantiomerically enriched acid, which can then be reduced to the corresponding chiral alcohol. google.com
Functional Group Interconversions on Precursor Molecules
This synthetic strategy relies on the availability of a precursor molecule that already contains the basic carbon skeleton of this compound. The synthesis is then completed by chemically modifying a functional group on this precursor.
Reduction of 3-Cyclohexene-1-propanal and Analogues
One of the most direct and efficient methods for preparing this compound is through the reduction of its corresponding aldehyde, 3-Cyclohexene-1-propanal. google.comgoogle.com This transformation involves the conversion of the aldehyde functional group (-CHO) to a primary alcohol group (-CH₂OH).
This reduction can be readily accomplished using a variety of standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, as it reduces aldehydes and ketones without affecting the carbon-carbon double bond in the cyclohexene ring. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also effectively reduces aldehydes to primary alcohols. However, it is less selective and highly reactive, requiring anhydrous conditions and careful handling. Catalytic hydrogenation, using hydrogen gas and a metal catalyst like platinum, palladium, or nickel, can also be employed, although conditions must be controlled to avoid the reduction of the double bond within the ring.
Table 3: Common Reagents for the Reduction of 3-Cyclohexene-1-propanal
| Reducing Agent | Solvent | Conditions | Selectivity |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | High selectivity for carbonyls over alkenes. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 0°C to Room Temperature | Powerful, less selective, reduces many functional groups. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | Room Temperature, H₂ pressure | Catalyst (e.g., Pt, Pd, Ni) and conditions determine selectivity. |
Conversion from Halogenated Cyclohexenes
One potential, though less direct, pathway to this compound involves the use of halogenated cyclohexenes as starting materials. While direct conversion is not commonly documented, a multi-step synthesis can be conceptualized. For instance, a halogenated cyclohexene, such as 3-bromocyclohexene, could undergo a Grignard reaction. This would involve the formation of a cyclohexenylmagnesium bromide Grignard reagent. Subsequent reaction of this organometallic intermediate with an appropriate three-carbon electrophile, like an epoxide (e.g., propylene (B89431) oxide) or an aldehyde followed by reduction, would be necessary to introduce the propanol side chain.
Alternatively, a Heck reaction could be employed. For example, the coupling of cyclohexene with allyl alcohol, catalyzed by a palladium complex, could theoretically form this compound. A related reaction, the reductive Heck reaction, has been used to produce 3-cyclohexyl-1-propene from allyl chloride and cyclohexene, which could then be selectively hydroborated and oxidized to yield the desired alcohol. quora.com
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and related compounds. Both homogeneous and heterogeneous catalytic systems, as well as biocatalytic approaches, offer distinct advantages.
Homogeneous Catalysis Applications
Homogeneous catalysts, which exist in the same phase as the reactants, are known for their high selectivity and activity under mild reaction conditions. uu.nl In the context of synthesizing precursors to this compound, rhodium-based homogeneous catalysts have been utilized for the reductive hydroformylation of ethylene to produce propanol. researchgate.net While not directly producing the target molecule, this illustrates the potential of homogeneous catalysis in forming the propanol moiety.
Such catalysts are often metal complexes with specific ligands that can be tuned to control the reaction's outcome. iitm.ac.in The primary challenge with homogeneous catalysts lies in their separation from the product mixture, which can be a significant hurdle for industrial applications. uu.nl
Heterogeneous Catalysis in Reaction Efficiency
Heterogeneous catalysts, being in a different phase from the reactants, offer the significant advantage of easy separation and recyclability, which is crucial for cost-effective and environmentally friendly industrial processes. the-innovation.org These catalysts are often composed of a metal, such as palladium, platinum, or ruthenium, supported on a solid material like activated carbon, alumina, or zeolites. google.comgoogle.com
For instance, the hydrogenation of related compounds, such as 2,2-dimethyl-3-phenyl-1-propanol to 2,2-dimethyl-3-cyclohexyl-1-propanol, is effectively carried out using a ruthenium on activated carbon (Ru/C) catalyst. google.comgoogle.com This type of hydrogenation of an aromatic ring to a cyclohexane (B81311) ring is a key transformation that could be part of a synthetic route to this compound from an aromatic precursor. The efficiency of these reactions is dependent on parameters such as temperature, pressure, and the choice of solvent. google.com
| Catalyst System | Support Material | Reactant | Product |
| Raney Nickel | - | 2,2-dimethyl-3-phenyl-1-propanal | 2,2-dimethyl-3-cyclohexyl-1-propanol |
| Ruthenium | Activated Carbon | 2,2-dimethyl-3-phenyl-1-propanol | 2,2-dimethyl-3-cyclohexyl-1-propanol |
| Platinum | Alumina | Olefins | Alkanes |
| Palladium | Zeolites | Aromatic compounds | Cyclohexane derivatives |
Biocatalytic Approaches (e.g., Enzyme-Mediated Transformations)
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a rapidly growing field in organic synthesis due to its high selectivity, mild reaction conditions, and environmental compatibility. sci-hub.se Enzymes can be employed for various transformations, including reductions, oxidations, and hydrolyses, often with excellent enantioselectivity. researchgate.net
For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are particularly useful. acs.org For example, an ADH could be used for the asymmetric reduction of a ketone precursor to yield an enantiomerically pure form of this compound. Chemoenzymatic strategies, which combine chemical and biological transformations, have been developed to synthesize complex molecules. metu.edu.trucl.ac.uk This could involve a chemical step to create a precursor that is then transformed by an enzyme. For instance, a Diels-Alder reaction could be used to form a cyclohexene derivative, which is then subjected to an enzymatic reduction. ucl.ac.uk
Ene-reductases are another class of enzymes that could be applied. These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds, which could be a key step in a biocatalytic route to chiral cyclohexene derivatives. rsc.org
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inimist.ma These principles are increasingly important in the design of synthetic routes for compounds like this compound.
Key green chemistry principles applicable to its synthesis include:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in This favors addition reactions over substitution or elimination reactions that generate byproducts.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. globalresearchonline.net Both heterogeneous and biocatalysts are particularly aligned with green chemistry principles due to their efficiency and, in the case of heterogeneous catalysts, ease of separation. the-innovation.org
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. mlsu.ac.inglobalresearchonline.net Biocatalytic reactions often take place in aqueous media under mild conditions, making them an inherently greener option. sci-hub.se
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. mlsu.ac.in Biocatalytic reactions typically operate under mild conditions, contributing to energy efficiency. sci-hub.se
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Transformational Chemistry of 3 Cyclohexene 1 Propanol
Reactions Involving the Cyclohexene (B86901) Double Bond
The carbon-carbon double bond within the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and oxidation reactions.
Electrophilic Addition Reactions (e.g., Hydration, Halogenation)
Electrophilic addition reactions are characteristic of alkenes. In these reactions, an electrophile adds to the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds.
Hydration: The acid-catalyzed addition of water across the double bond of 3-Cyclohexene-1-propanol is expected to follow Markovnikov's rule. This principle dictates that the hydrogen atom of the adding molecule (water) will attach to the carbon atom of the double bond that already has more hydrogen atoms. In the case of this compound, this would result in the formation of a tertiary alcohol. The reaction proceeds via a carbocation intermediate, and the stability of the potential tertiary carbocation intermediate makes it the favored pathway.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the cyclohexene ring of this compound proceeds through a halonium ion intermediate. This intermediate is then attacked by the halide ion in an anti-addition fashion, leading to the formation of a trans-dihalide. For instance, the bromination of cyclohexene yields trans-1,2-dibromocyclohexane. A similar outcome is expected for this compound, where the bromine atoms add to opposite faces of the cyclohexene ring.
| Reaction | Reagents | Major Product | Key Features |
| Hydration | H₂O, H₂SO₄ (catalyst) | 3-(1-Hydroxycyclohexyl)propan-1-ol | Markovnikov addition, formation of a tertiary alcohol |
| Bromination | Br₂ in CCl₄ | trans-1,2-Dibromo-3-(propan-1-ol)cyclohexane | Anti-addition, formation of a trans-dihalide |
Catalytic Hydrogenation to Saturated Analogues (e.g., 3-Cyclohexyl-1-propanol)
Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst. This process converts the unsaturated cyclohexene ring into a saturated cyclohexane (B81311) ring. For this compound, this reaction yields 3-Cyclohexyl-1-propanol. The reaction is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). The addition of hydrogen occurs in a syn fashion, meaning both hydrogen atoms add to the same face of the double bond.
| Reactant | Catalyst | Product | Reaction Type |
| This compound | Pd/C, H₂ | 3-Cyclohexyl-1-propanol | Catalytic Hydrogenation (Syn-addition) |
Oxidation of the Alkene Moiety (e.g., Epoxidation, Dihydroxylation)
The double bond of this compound can be oxidized to introduce oxygen-containing functional groups.
Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used to convert alkenes into epoxides (oxiranes). The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond, forming a three-membered ring containing oxygen. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.
Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond, forming a diol. The stereochemical outcome of this reaction can be controlled by the choice of reagents.
Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄) result in the addition of both hydroxyl groups to the same face of the double bond, yielding a cis-diol. mdpi.comyoutube.com
Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the oxygen atom, resulting in a trans-diol.
| Reaction | Reagents | Product Stereochemistry |
| Epoxidation | m-CPBA | Syn-addition of oxygen |
| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O or cold, dilute KMnO₄ | Syn-addition of two -OH groups (cis-diol) |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition of two -OH groups (trans-diol) |
Cycloaddition Reactions
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The Diels-Alder reaction is a prominent example of a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. nih.gov In this context, the double bond of this compound can act as a dienophile, reacting with a conjugated diene. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. While the propanol (B110389) group is not strongly electron-withdrawing, it can still participate in these reactions under appropriate conditions.
Another type of cycloaddition is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered ring. The cyclohexene double bond of this compound can also serve as a dipolarophile in such reactions.
Reactions Involving the Primary Alcohol Functional Group
The primary alcohol group (-CH₂OH) at the end of the propanol side chain is also a site of significant chemical reactivity, primarily involving oxidation.
Oxidation to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol group of this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a common reagent used for this purpose. libretexts.org It is typically used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation to the carboxylic acid. The product of this reaction would be 3-(cyclohex-3-en-1-yl)propanal.
Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), will oxidize the primary alcohol to a carboxylic acid. lookchem.comnih.gov In this case, this compound would be converted to 3-(cyclohex-3-en-1-yl)propanoic acid.
| Desired Product | Oxidizing Agent | Product Name |
| Aldehyde | Pyridinium chlorochromate (PCC) | 3-(cyclohex-3-en-1-yl)propanal |
| Carboxylic Acid | Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | 3-(cyclohex-3-en-1-yl)propanoic acid |
Esterification and Etherification Reactions
The primary alcohol group of this compound is readily converted into esters and ethers through well-established synthetic protocols.
Esterification: The formation of an ester from this compound can be efficiently achieved through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process where the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com Using the alcohol as the solvent or removing water as it forms can drive the equilibrium toward the ester product. masterorganicchemistry.com For example, reacting this compound with acetic acid in the presence of a catalyst like sulfuric acid yields 3-(cyclohex-3-en-1-yl)propyl acetate. wikipedia.org A more reactive alternative involves the use of acid anhydrides, which react with alcohols, often in the presence of a base like pyridine, to form esters and a carboxylate byproduct. libretexts.org
Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from alcohols. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com The first step involves the deprotonation of this compound with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This potent nucleophile then attacks an alkyl halide (e.g., ethyl bromide), displacing the halide and forming the ether. masterorganicchemistry.comyoutube.com Due to the SN2 nature of the reaction, it is most effective with primary or methyl halides to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com
| Reaction Type | Reactant | Reagents | Product |
| Fischer Esterification | This compound | Acetic Acid, H₂SO₄ (cat.) | 3-(Cyclohex-3-en-1-yl)propyl acetate |
| Etherification (Williamson) | This compound | 1. Sodium Hydride (NaH)2. Ethyl Bromide | 3-(3-Ethoxypropoxy)cyclohex-1-ene |
Dehydration and Elimination Reactions for Alkene Formation
The hydroxyl group of this compound can be eliminated to form an additional carbon-carbon double bond, yielding a diene. This transformation is typically achieved through acid-catalyzed dehydration.
The acid-catalyzed dehydration of an alcohol proceeds by protonating the hydroxyl group to form a good leaving group (water). umass.eduscribd.com Departure of water generates a carbocation intermediate. umass.edu In the case of this compound, an initial primary carbocation is formed, which is highly unstable and prone to rearrangement (see section 3.3.). Following carbocation formation (or rearrangement), a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon, leading to the formation of a π-bond. umass.edu The major product is typically the most stable alkene, following Zaitsev's rule, which favors the more substituted double bond. masterorganicchemistry.comnau.edu Dehydration of this compound is expected to yield a mixture of conjugated and non-conjugated dienes, such as 3-(prop-1-en-1-yl)cyclohex-1-ene and 4-(prop-1-en-1-yl)cyclohex-1-ene, after rearrangement.
An alternative, more controlled method for elimination involves a two-step process. The alcohol is first converted to a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group. Subsequent treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) induces an E2 elimination reaction to form the alkene.
| Reaction Type | Reagents | Mechanism | Probable Major Product(s) |
| Acid-Catalyzed Dehydration | H₂SO₄ or H₃PO₄, Heat | E1 (via carbocation) | Mixture of conjugated dienes (e.g., 4-(prop-1-en-1-yl)cyclohex-1-ene) |
| Elimination via Tosylate | 1. TsCl, Pyridine2. KOtBu | E2 | 3-(Prop-2-en-1-yl)cyclohex-1-ene |
Nucleophilic Substitution Reactions
The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is not feasible. For substitution to occur, the -OH group must first be converted into a good leaving group. libretexts.org A common method is the reaction of the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl chloride or bromide. libretexts.org These reactions typically proceed through an SN2 mechanism for primary alcohols like this compound, resulting in inversion of stereochemistry if the carbon were chiral. libretexts.org
Once converted to an alkyl halide or a sulfonate ester (tosylate), the propyl chain becomes susceptible to attack by a wide range of nucleophiles. msu.edu This SN2 reaction allows for the introduction of various functional groups. For instance, reaction of 3-(cyclohex-3-en-1-yl)propyl bromide with sodium cyanide would yield the corresponding nitrile, extending the carbon chain by one.
| Step | Reactant | Reagents | Product | Mechanism |
| 1. Leaving Group Formation | This compound | Thionyl Chloride (SOCl₂) | 3-(3-Chloropropyl)cyclohex-1-ene | SN2-like |
| 2. Nucleophilic Substitution | 3-(3-Chloropropyl)cyclohex-1-ene | Sodium Azide (NaN₃) | 3-(3-Azidopropyl)cyclohex-1-ene | SN2 |
Pericyclic and Rearrangement Reactions
The structure of this compound can undergo skeletal changes through various rearrangement reactions, particularly under conditions that generate carbocation intermediates. Furthermore, derivatives of this alcohol can be designed to participate in powerful pericyclic reactions.
Carbocation Rearrangement: As mentioned in the context of acid-catalyzed dehydration, the initial formation of a primary carbocation at the propyl side chain is energetically unfavorable. This intermediate will rapidly rearrange to a more stable carbocation via a hydride or alkyl shift. For instance, a 1,2-hydride shift could occur, or more complex ring expansion/contraction shifts could be envisioned, leading to the formation of secondary or tertiary carbocations within the cyclohexene ring system. These rearranged carbocations then lead to a mixture of alkene products. docsity.com
Oxy-Cope Rearrangement: While this compound itself is not a substrate for the Cope rearrangement, a synthetically useful derivative can be envisioned. masterorganicchemistry.comwikipedia.org The Cope rearrangement is a byjus.combyjus.com-sigmatropic rearrangement of a 1,5-diene. organic-chemistry.orgmasterorganicchemistry.com The Oxy-Cope is a variant where the 1,5-diene contains a hydroxyl group at the C3 position. organic-chemistry.orgwikipedia.org If this compound were subjected to a reaction such as vinylation (e.g., addition of a vinyl Grignard reagent to a corresponding aldehyde), it could be converted into a 1,5-dien-3-ol system. Upon heating, this derivative would undergo an Oxy-Cope rearrangement. masterorganicchemistry.comyoutube.com The initial product is an enol, which tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force for the reaction. organic-chemistry.orgwikipedia.org The reaction rate can be dramatically accelerated by performing the reaction under basic conditions (anionic Oxy-Cope), which allows the rearrangement to proceed at much lower temperatures. organic-chemistry.orgnrochemistry.com
| Reaction Type | Description | Key Intermediate/Transition State | Result |
| Carbocation Rearrangement | Occurs during acid-catalyzed E1 reactions. A less stable primary carbocation rearranges to a more stable secondary or tertiary carbocation via hydride or alkyl shifts. | Rearranged secondary/tertiary carbocation | Formation of a mixture of thermodynamically favored alkene products. |
| Anionic Oxy-Cope (Hypothetical Derivative) | A byjus.combyjus.com-sigmatropic rearrangement of a 1,5-dien-3-ol derivative of the starting material, accelerated by base. | Cyclic, chair-like, six-electron transition state. | Formation of an unsaturated carbonyl compound after tautomerization of the enolate intermediate. |
Synthesis and Characterization of 3 Cyclohexene 1 Propanol Derivatives and Analogues
Preparation of Substituted 3-Cyclohexene-1-propanols (e.g., at the cyclohexene (B86901) ring or propyl chain)
The synthesis of substituted 3-cyclohexene-1-propanols can be achieved through several strategic approaches, primarily involving the construction of a substituted cyclohexene core followed by the introduction or modification of the propanol (B110389) side chain.
One of the most effective methods for creating substituted cyclohexene rings is the Diels-Alder reaction . This cycloaddition allows for the construction of the six-membered ring with predetermined substituents. For instance, reacting a substituted 1,3-diene with a suitable dienophile can yield a functionalized cyclohexene. A relevant example is the industrial-scale synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde from the Diels-Alder reaction between 2-methylpentadiene and acrolein. academie-sciences.fr This resulting aldehyde can subsequently be reduced to the corresponding alcohol, 2,4-dimethyl-cyclohex-3-ene-1-methanol, a substituted analogue of 3-cyclohexene-1-propanol.
Another strategy involves the aldol (B89426) condensation to build the functionalized ring. Base-catalyzed aldol reactions between ketones (like 4-isopropylcyclohexanone) and aldehydes can construct the cyclohexene backbone while incorporating desired substituents. Subsequent reduction of the keto and/or aldehyde functionalities would lead to the desired substituted cyclohexenol (B1201834) derivatives.
Substitution can also be introduced on the propyl chain. For example, bisalkylation of 3-cyclohex-3-enyl-1-propanal can be used to introduce substituents at the C-2 position of the propyl chain, yielding compounds like 3-cyclohex-3-enyl-2,2-dimethyl-1-propanal. google.com This aldehyde can then be reduced to the corresponding alcohol, 2,2-dimethyl-3-cyclohex-3-enyl-1-propanol.
Research has also explored the synthesis of various substituted cyclohexenone derivatives. mdpi.comacs.org For example, enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives has been achieved through asymmetric transfer hydrogenation of cyclohexenones. mdpi.com These intermediates offer a versatile platform for further elaboration into substituted this compound derivatives through reactions such as Wittig olefination to extend the side chain, followed by selective reduction.
Synthesis of Saturated Analogues (e.g., 3-Cyclohexyl-1-propanol)
The most direct route to saturated analogues like 3-cyclohexyl-1-propanol is the catalytic hydrogenation of the corresponding unsaturated precursor. This process saturates the double bond of the cyclohexene ring.
3-Cyclohexyl-1-propanol is a key saturated analogue. It can be synthesized via the reduction of 3-cyclohexylpropionic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄), which achieves the conversion in high yield (e.g., 89%). Alternatively, it can be prepared through the hydrogenation of aromatic precursors.
A notable example of a substituted saturated analogue is 2,2-dimethyl-3-cyclohexyl-1-propanol . Its synthesis can be achieved by the nuclear hydrogenation of 2,2-dimethyl-3-phenyl-1-propanol. google.comgoogle.com This reaction is typically performed using a ruthenium on activated carbon (Ru/C) catalyst in a solvent like isopropanol (B130326) at elevated temperature and pressure (e.g., up to 170°C and 70 bar H₂). google.comgoogle.com This method highlights a common strategy where an easily accessible aromatic analogue is used as a precursor to the desired saturated compound.
The physical and chemical properties of 3-Cyclohexyl-1-propanol are well-documented. It is a viscous, colorless liquid with limited water solubility due to the hydrophobic cyclohexyl group, but it is soluble in organic solvents. chemdad.comcymitquimica.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 1124-63-6 | chemdad.comchemicalbook.com |
| Molecular Formula | C₉H₁₈O | chemdad.com |
| Molecular Weight | 142.24 g/mol | chemdad.com |
| Boiling Point | 218 °C | chemdad.comchemicalbook.com |
| Density | 0.937 g/mL at 25 °C | chemdad.comchemicalbook.com |
| Refractive Index (n20/D) | 1.466 | chemdad.comchemicalbook.com |
Synthesis of Aromatic Analogues and Heterocyclic Derivatives
Aromatic analogues of this compound, where the cyclohexene ring is replaced by an aromatic system, are important synthetic precursors and compounds for comparative studies. The most direct aromatic analogue is 3-phenyl-1-propanol (B195566) . This compound and its derivatives can be synthesized via various standard organic chemistry methods, and as mentioned previously, they serve as valuable starting materials for producing saturated cyclohexyl analogues through hydrogenation. google.comgoogle.com For instance, the phosphazene base-catalyzed ring-opening polymerization of styrene (B11656) oxide utilizes 3-phenyl-1-propanol as an initiator, demonstrating its utility in polymer chemistry. rsc.org
The synthesis of heterocyclic analogues involves replacing the cyclohexene ring with a heterocyclic system. While direct analogues are not commonly reported, synthetic strategies for related heterocyclic structures can be adapted. For example, substituted tetrahydrofurans, which contain a five-membered oxygen-containing heterocycle, can be synthesized through the reaction of epoxides like styrene oxide with electron-rich alkenes, promoted by hexafluoroisopropanol (HFIP). mdpi.com This demonstrates a method for forming a cyclic ether structure adjacent to a functionalized side chain.
Furthermore, the synthesis of complex heterocyclic systems often involves building blocks that could be derived from or related to this compound. The construction of nitrogen-containing heterocycles, for example, can be achieved through various cycloaromatization reactions. rsc.org Research into the synthesis of 3-aminocyclohex-2-en-1-one derivatives provides a template for creating functionalized six-membered rings containing a heteroatom, which could be further modified to produce heterocyclic analogues. umich.edu
Functionalization for Specific Applications (e.g., monomer synthesis)
The hydroxyl group of this compound and its derivatives provides a reactive handle for functionalization, particularly for applications in polymer chemistry where it can act as an initiator for polymerization reactions.
A closely related compound, 3-cyclohexene-1-methanol (B142571) , has been successfully employed as an initiator in the ring-opening polymerization (ROP) of ε-caprolactone. researchgate.net In this process, the hydroxyl group initiates the polymerization in the presence of a catalyst like stannous-2-ethylhexanoate, yielding a well-defined poly(ε-caprolactone) (PCL) with a cyclohexene end-group. This terminal cyclohexene group is itself available for further modification, such as bromination and azidation, to create bifunctional polymers. researchgate.net
In another application, 3-cyclohexene-1-methanol was used to synthesize an epoxy end-functionalized polystyrene macromonomer via atom transfer radical polymerization (ATRP). sigmaaldrich.comsigmaaldrich.com This demonstrates the versatility of the cyclohexene moiety for introducing specific functionalities into polymers. The resulting macromonomers, which contain a reactive epoxy group, can then be used in subsequent polymerization processes, such as photoinitiated cationic polymerization.
The ability to initiate polymerization and introduce a reactive cyclic functional group makes this compound and its analogues valuable building blocks for the synthesis of advanced polymeric materials. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-Cyclohexene-1-propanol. ipb.pt Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure and understanding its stereochemical aspects. ipb.pt
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to different proton environments are observed. The olefinic protons on the cyclohexene (B86901) ring (C=CH) typically appear as a multiplet in the downfield region, usually between 5.5 and 5.8 ppm. The proton of the hydroxyl group (-OH) presents a broad singlet, the chemical shift of which can vary depending on concentration and solvent. The protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) and the other methylene groups in the propyl chain and the cyclohexene ring resonate at higher field strengths, generally between 1.5 and 3.6 ppm. The integration of these signals provides the ratio of protons in each unique environment, confirming the number of hydrogen atoms in different parts of the molecule. bdu.ac.in
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the number of unique carbon environments. The carbon atoms of the double bond (C=C) in the cyclohexene ring are typically observed in the range of 120-140 ppm. The carbon atom attached to the hydroxyl group (-CH₂OH) appears around 60-65 ppm. The remaining saturated carbon atoms of the cyclohexene ring and the propyl chain resonate at higher field strengths, in the 20-40 ppm range. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. bdu.ac.in
Stereochemical Assignment: Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry of this compound derivatives or when it is part of a more complex molecular framework. COSY experiments establish proton-proton coupling networks, identifying adjacent protons. NOESY provides information about protons that are close in space, which is vital for assigning relative stereochemistry, particularly at the chiral centers that would be created upon substitution or reaction at the double bond. ipb.pt
Interactive Data Table: Typical NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| Olefinic H | 5.5 - 5.8 | 120 - 140 | Multiplet |
| -CH₂OH | 3.4 - 3.6 | 60 - 65 | Triplet |
| -CH₂- (propyl) | 1.9 - 2.1 | 30 - 35 | Quartet |
| Ring CH₂ | 1.5 - 2.2 | 20 - 40 | Multiplet |
| -OH | Variable | - | Broad Singlet |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups. photothermal.comedinst.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. A prominent, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. core.ac.uk The C-H stretching vibrations of the sp² hybridized carbons of the cyclohexene ring appear just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹), while the C-H stretching of the sp³ hybridized carbons of the ring and the propyl chain are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). A medium intensity band around 1640-1680 cm⁻¹ corresponds to the C=C stretching vibration of the cyclohexene ring. The C-O stretching vibration of the primary alcohol is usually found in the 1050-1085 cm⁻¹ region. ksu.edu.sa
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=C double bond of the cyclohexene ring typically gives a strong Raman signal in the 1640-1680 cm⁻¹ region. edinst.com The symmetric C-H stretching vibrations also tend to be strong in the Raman spectrum. This technique is particularly useful for analyzing samples in aqueous solutions, where water's strong IR absorption can obscure important spectral regions. edinst.com
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| -OH | O-H Stretch | 3200-3600 (Broad) | Weak |
| C=C | C=C Stretch | 1640-1680 (Medium) | 1640-1680 (Strong) |
| =C-H | C-H Stretch | 3010-3050 (Medium) | 3010-3050 (Strong) |
| -C-H (sp³) | C-H Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |
| C-O | C-O Stretch | 1050-1085 (Strong) | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. gpi.ac.in
Molecular Weight Determination: In a typical mass spectrum, the molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.22 g/mol ). nih.gov The presence of a small M+1 peak, resulting from the natural abundance of ¹³C, can also be observed. docbrown.info
Fragmentation Pattern Analysis: The fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. Common fragmentation pathways for this compound include:
Loss of a water molecule: A peak at m/z [M-18]⁺ is often observed due to the elimination of H₂O from the alcohol.
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom can lead to the formation of a [CH₂OH]⁺ fragment at m/z 31, which is a characteristic peak for primary alcohols. docbrown.info
Cleavage of the propyl chain: Fragmentation of the propyl side chain can result in various carbocation fragments.
Retro-Diels-Alder reaction: The cyclohexene ring can undergo a retro-Diels-Alder reaction, leading to the formation of a characteristic fragment from the cleavage of the ring. For cyclohexene itself, this results in a peak at m/z 54. gatech.edu
The relative intensities of these fragment ions are characteristic of the molecule's structure.
Interactive Data Table: Common Mass Spectral Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 140 | [C₉H₁₆O]⁺ | Molecular Ion |
| 122 | [C₉H₁₄]⁺ | Loss of H₂O |
| 81 | [C₆H₉]⁺ | Loss of propanol (B110389) side chain |
| 67 | [C₅H₇]⁺ | Further fragmentation of the ring |
| 54 | [C₄H₆]⁺ | Retro-Diels-Alder fragmentation |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques used to assess the purity of this compound and to monitor the progress of reactions involving this compound. tentamus.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. drawellanalytical.com A sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific GC conditions. By comparing the retention time to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity by detecting and quantifying any impurities present. GC is also an effective tool for monitoring the disappearance of starting materials and the appearance of this compound during its synthesis. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. ksu.edu.sa While GC is often preferred for volatile compounds, HPLC can also be used for the analysis of this compound, particularly if derivatization is employed to enhance detection by UV or fluorescence detectors. pan.olsztyn.pl This is especially useful for analyzing reaction mixtures that may contain non-volatile components. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating organic molecules. Similar to GC, HPLC provides both qualitative (via retention time) and quantitative (via peak area) information, making it suitable for purity assessment and reaction monitoring. tentamus.com
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Mixture Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical capabilities for complex mixtures. asdlib.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination where the gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each separated component. researchgate.net As this compound and any impurities or byproducts elute from the GC column, they are directly introduced into the mass spectrometer. chemijournal.com This allows for the positive identification of each peak in the chromatogram based on its unique mass spectrum and fragmentation pattern. GC-MS is invaluable for confirming the identity of the main product, identifying unknown impurities, and providing a detailed profile of a reaction mixture. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.govsaapjournals.org This technique is particularly useful for analyzing less volatile or thermally sensitive compounds that are not amenable to GC. acs.org For reaction mixtures containing this compound along with other non-volatile starting materials, intermediates, or byproducts, LC-MS can separate these components and provide their molecular weights and structural information. The use of different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the analysis of a wide range of compounds. saapjournals.org
These hyphenated techniques provide a comprehensive analysis, offering both separation and definitive identification of components in a single experiment, which is crucial for quality control and in-depth chemical analysis. asdlib.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely employed to predict molecular properties and reactivity. For 3-Cyclohexene-1-propanol, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Key electronic properties that can be calculated using DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.
Reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the regions of the molecule with the highest HOMO density are likely to be the sites of electrophilic attack, while regions with the highest LUMO density are susceptible to nucleophilic attack. In this compound, the π-bond of the cyclohexene (B86901) ring and the lone pairs of the oxygen atom in the hydroxyl group are expected to be key regions of reactivity.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity), likely localized on the C=C double bond. |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 1.8 D | Quantifies the polarity of the molecule, influencing intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space and understanding how it interacts with other molecules.
The cyclohexene ring in this compound is not planar and can adopt several conformations, such as the half-chair and boat forms. libretexts.org The propanol (B110389) side chain also has rotational freedom around its single bonds. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them by simulating the molecule's trajectory over a period of time. The most stable conformation is typically the one that minimizes steric hindrance. quizlet.com
Furthermore, MD simulations can be used to study the intermolecular interactions between this compound molecules or with solvent molecules. These simulations can provide detailed information about hydrogen bonding involving the hydroxyl group and van der Waals interactions between the hydrocarbon portions of the molecules. Understanding these interactions is crucial for predicting the macroscopic properties of the substance, such as its boiling point and solubility.
| Interaction Type | Description | Significance |
|---|---|---|
| Hydrogen Bonding | The hydroxyl group of one molecule interacts with the hydroxyl group of another. | Strongly influences physical properties like boiling point and viscosity. |
| van der Waals Forces | Dispersion forces between the nonpolar cyclohexene and propanol hydrocarbon parts. | Contribute to the overall cohesion of the substance in the liquid phase. |
| Dihedral Angle Distribution | Analysis of the torsion angles of the propanol side chain reveals the most populated conformations. | Provides insight into the flexibility and shape of the molecule. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry can accurately predict spectroscopic parameters, which is a valuable tool for identifying and characterizing molecules. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors of the nuclei in the molecule. researchgate.net These theoretical values can then be compared to experimental spectra to aid in the assignment of peaks to specific atoms. The chemical shifts are sensitive to the local electronic environment of each nucleus, so accurate prediction requires a good-quality calculation of the molecular geometry and electronic structure. nih.gov For this compound, distinct chemical shifts are expected for the protons and carbons of the cyclohexene ring, the propanol side chain, and the hydroxyl group.
Similarly, the IR spectrum of this compound can be simulated by calculating the vibrational frequencies of the molecule. dtic.mil Each vibrational mode corresponds to a specific motion of the atoms, such as bond stretching or bending. The calculated frequencies and their corresponding intensities can be used to interpret experimental IR spectra. Key expected vibrational bands for this molecule include the O-H stretch of the alcohol, C-H stretches of the alkyl and alkenyl groups, and the C=C stretch of the cyclohexene ring.
| Spectroscopic Parameter | Predicted Range/Value | Assignment |
|---|---|---|
| ¹H NMR Chemical Shift (O-H) | Variable, typically 1-5 ppm | Proton of the hydroxyl group |
| ¹H NMR Chemical Shift (C=C-H) | 5.5-6.0 ppm | Vinylic protons on the double bond |
| ¹³C NMR Chemical Shift (C=C) | 120-140 ppm | Carbons of the double bond |
| IR Frequency (O-H stretch) | 3200-3600 cm⁻¹ (broad) | Stretching of the hydroxyl bond, broadened by hydrogen bonding. |
| IR Frequency (C=C stretch) | 1640-1680 cm⁻¹ | Stretching of the carbon-carbon double bond. |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful method for investigating the mechanisms of chemical reactions, providing insights into the pathways and energy barriers involved. For this compound, theoretical calculations can be used to study various reactions, such as the electrophilic addition to the double bond or the dehydration of the alcohol.
By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. Locating the transition state and calculating its energy allows for the prediction of reaction rates.
For example, the reaction of this compound with an electrophile like HBr would likely proceed through a carbocation intermediate. pressbooks.pub Computational modeling can determine the relative stability of the possible carbocation intermediates and the energy of the transition states leading to them, thus predicting the regioselectivity of the reaction. Similarly, the acid-catalyzed dehydration of the alcohol to form a diene can be studied to understand the mechanism and the conditions required for the reaction to occur. libretexts.org
| Reaction Type | Computational Insight | Predicted Outcome |
|---|---|---|
| Electrophilic Addition to C=C | Calculation of carbocation intermediate stability. | Predicts adherence to Markovnikov's rule. |
| Acid-Catalyzed Dehydration | Transition state analysis for water elimination. | Elucidates the E1 or E2 mechanism and predicts the most stable diene product. |
| Oxidation of the Alcohol | Modeling of the reaction pathway with an oxidizing agent. | Predicts the formation of an aldehyde or carboxylic acid. |
Solvation and Mixture Interaction Studies (e.g., with 1-propanol (B7761284) and cyclohexene/cyclohexane)
The behavior of a molecule in solution is governed by its interactions with the solvent molecules. Computational methods can be used to study the solvation of this compound in various solvents and its interactions in mixtures with related compounds like 1-propanol, cyclohexene, and cyclohexane (B81311).
The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated to predict the solubility of this compound in different media. nih.gov These calculations can be performed using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is treated as a continuous medium.
Studies of mixtures can reveal the nature and strength of intermolecular interactions. For instance, in a mixture with 1-propanol, this compound can act as both a hydrogen bond donor and acceptor. In a nonpolar solvent like cyclohexane, the polar hydroxyl group of this compound may lead to self-association through hydrogen bonding. researchgate.net Computational studies can quantify these interactions and help to understand the thermodynamic properties of such mixtures.
| Solvent/Mixture Component | Dominant Interaction with this compound | Expected Thermodynamic Effect |
|---|---|---|
| 1-propanol | Hydrogen bonding | Favorable mixing (negative excess enthalpy). |
| Cyclohexane | Dispersion forces | Less favorable mixing due to disruption of hydrogen bonds between solute molecules (positive excess enthalpy). |
| Cyclohexene | Dispersion forces and weak π-π or π-alkyl interactions | Similar to cyclohexane, with potential for slightly more favorable interactions due to the presence of the π-system. |
Industrial and Advanced Material Applications of 3 Cyclohexene 1 Propanol and Its Derivatives
Role as an Intermediate in Fine Chemical Synthesis
3-Cyclohexene-1-propanol serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical sectors. The bifunctional nature of the molecule—containing both a double bond and a hydroxyl group—allows for selective reactions at either site. For instance, the hydroxyl group can be oxidized to form the corresponding aldehyde, 3-Cyclohexene-1-propanal, or esterified to create various esters. The double bond within the cyclohexene (B86901) ring can undergo reactions such as hydrogenation, epoxidation, or halogenation to introduce new functionalities.
A closely related derivative, 3-cyclohexyl-1-propanol, is utilized in the synthesis of 3-cyclohexylpropyl caffeate through trans-esterification, a reaction catalyzed by the enzyme Candida antarctica lipase (B570770) B. This demonstrates the utility of the C9 alcohol backbone in creating specialized ester compounds. Furthermore, analogous structures like 3-Cyclohexene-1-methanol (B142571) are considered essential organic intermediates for producing complex molecular structures in various industries, including pharmaceuticals.
The versatility of these cyclohexene-based intermediates is highlighted by their application in creating a diverse array of chemical structures.
Table 1: Selected Reactions and Applications of this compound and Related Intermediates
| Intermediate | Reaction Type | Product Class | Industrial Application |
|---|---|---|---|
| This compound | Oxidation | Aldehydes, Carboxylic Acids | Fragrance, Fine Chemicals |
| This compound | Esterification | Esters | Solvents, Plasticizers |
| This compound | Hydrogenation | 3-Cyclohexyl-1-propanol | Chemical Synthesis |
| 3-Cyclohexyl-1-propanol | Trans-esterification | Caffeate Esters | Specialty Chemicals |
Applications in Polymer Science and Monomer Design
In the realm of polymer science, molecules containing reactive functional groups like alcohols and alkenes are valuable as monomers or co-monomers. this compound possesses both a polymerizable alkene (the cyclohexene double bond) and a hydroxyl group that can be used for further polymer modification or to initiate polymerization.
The polymerization of cyclohexene itself can be achieved using specific catalyst systems to produce polycyclohexene, a polymer where the ring structure is retained. rsc.org The presence of the hydroxypropyl side chain in this compound offers the potential to create functional polymers with tailored properties. For example, the hydroxyl group can serve as a site for grafting other polymer chains or for creating polyesters and polyethers through condensation reactions.
Monomers with alcohol functionalities are crucial for synthesizing various polymeric materials, including polyether polyols and polymeric polyols. These polymers have widespread applications, from polyurethane foams to specialized coatings and adhesives. The incorporation of the bulky cyclohexene ring from a monomer like this compound into a polymer backbone would be expected to influence the material's physical properties, such as its glass transition temperature (Tg), rigidity, and thermal stability.
While direct polymerization of this compound is not widely documented in mainstream literature, its structural motifs are relevant to monomer design for creating polymers with specific characteristics. The reactivity of the double bond in cyclohexene and its derivatives is a known pathway for creating macromolecules. msu.edu
Use in Specialty Chemical Production (e.g., flavor and fragrance precursors, non-direct use)
One of the most significant applications of this compound derivatives is in the flavor and fragrance industry. The compound itself is a precursor to potent aroma chemicals. Through oxidation, this compound is converted to its corresponding aldehyde, 3-Cyclohexene-1-propanal. This aldehyde and its derivatives are known to possess desirable organoleptic properties, often contributing to floral and green notes much appreciated in perfumery.
These compounds can be used as fragrance precursors, which are molecules designed to release a fragrant compound under specific conditions, such as upon exposure to changes in pH, light, or enzymes on the skin. This provides a delayed or prolonged release of the scent, enhancing the longevity of a fragrance in consumer products like lotions, detergents, and personal care items.
The structural analog, 3-cyclohexyl-1-propanol, is also recognized for its use in the fragrance industry, contributing to the palette of scents available to perfumers. guidechem.com The conversion of a propanol (B110389) to a propanal is a common step in generating valuable aroma chemicals.
Process Development and Optimization in Chemical Manufacturing
The industrial-scale production of this compound requires careful process development and optimization to ensure high yield, purity, and cost-effectiveness. A plausible synthetic route involves the selective hydrogenation of 3-Cyclohexene-1-propanal, which itself can be synthesized from precursors via reactions like the Diels-Alder cycloaddition.
Key aspects of process optimization include:
Catalyst Selection: The hydrogenation of the aldehyde to the alcohol requires a selective catalyst that reduces the carbonyl group without affecting the double bond in the cyclohexene ring. Alternatively, harsher conditions with a different catalyst (e.g., Palladium on carbon) could be used to hydrogenate both the aldehyde and the ring double bond simultaneously to produce 3-cyclohexyl-1-propanol. google.com
Reaction Conditions: Optimization of temperature, pressure, and solvent is critical. For instance, studies on related hydrogenations show that reaction temperatures can range from 40°C to over 200°C, with pressures varying significantly based on the catalyst and desired outcome. google.comacs.org The choice of solvent can also influence reaction rates and selectivity.
Impurity Profile Management: Identifying and controlling the formation of byproducts is essential. During synthesis, side reactions can lead to impurities that affect the final product's quality. Analytical techniques are employed to monitor the reaction and characterize the impurity profile, which guides the refinement of process parameters.
Downstream Processing: Efficient separation and purification steps, such as distillation or crystallization, are necessary to isolate the final product with the required purity. google.com
Modern approaches to process optimization often employ statistical tools like Design of Experiments (DoE) and simulation modeling to efficiently explore the effects of multiple variables and identify the optimal manufacturing conditions. researchgate.net
Table 2: Key Parameters in Chemical Process Optimization
| Parameter | Objective | Common Methods/Variables |
|---|---|---|
| Yield | Maximize the conversion of reactants to the desired product. | Catalyst choice, temperature/pressure tuning, reactant ratios. |
| Selectivity | Minimize the formation of byproducts. | Selective catalysts, controlled reaction time, solvent effects. |
| Purity | Achieve high-purity final product. | Filtration, distillation, crystallization, chromatography. google.com |
| Throughput | Maximize the amount of product made per unit of time. | Flow chemistry reactors, optimizing reaction kinetics. acs.org |
| Cost | Minimize overall production cost. | Use of inexpensive raw materials, energy efficiency, catalyst recycling. |
Environmental Behavior and Degradation Pathways in Academic Contexts
Biodegradation Studies and Metabolic Fate
While specific biodegradation studies for 3-Cyclohexene-1-propanol are not extensively documented in publicly available literature, its potential for biodegradation can be inferred from its chemical structure and data on analogous compounds. The presence of a primary alcohol functional group and an unsaturated cyclohexene (B86901) ring suggests susceptibility to microbial attack.
Research Findings: Data from ready biodegradability tests on structurally similar compounds indicate a potential for biodegradation. For instance, a study on α,α,4-trimethyl-3-cyclohexene-1-methanol, a more complex terpenoid alcohol, demonstrated 84.6% biodegradation over 14 days in a standard ready biodegradability test using microorganisms. nite.go.jp This suggests that the simpler this compound structure would also be amenable to microbial degradation.
Metabolic Fate: The metabolic breakdown of this compound in microorganisms is expected to follow established pathways for alcohols and cyclic alkenes.
Oxidation of the Alcohol Group: The primary alcohol group is a likely initial point of microbial attack. Alcohol dehydrogenase enzymes can oxidize the propanol (B110389) side chain to the corresponding aldehyde (3-cyclohexene-1-propanal) and subsequently to the carboxylic acid (3-cyclohexene-1-propanoic acid). inchem.orgresearchgate.net These intermediates can then enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, for further breakdown and ultimate mineralization to carbon dioxide and water. inchem.org
Metabolism of the Cyclohexene Ring: The cyclohexene ring can be metabolized through various enzymatic reactions. The double bond may be hydrated to form a cyclohexanol (B46403) derivative or epoxidized to form an epoxide. researchgate.net The resulting saturated or functionalized ring can then be opened through enzymatic action, a common strategy employed by bacteria to degrade cyclic compounds. researchgate.net Microorganisms, particularly certain species of Pseudomonas, are known to possess monooxygenase enzymes that can initiate the degradation of cycloaliphatic compounds by converting them to alcohols or ketones. researchgate.net
Environmental Distribution and Partitioning Behavior Modeling
The environmental distribution of this compound is predicted by its physicochemical properties, which determine how it partitions between air, water, soil, and biota. Key parameters for this modeling are the octanol-water partition coefficient (Kₒw), the soil organic carbon-water (B12546825) partition coefficient (Kₒc), and the Henry's Law constant (H).
As experimental data for this compound are scarce, these properties can be reliably estimated using quantitative structure-property relationship (QSPR) models, such as the US EPA's EPI Suite™. epa.govepa.gov
Data Table: Estimated Physicochemical and Partitioning Properties
| Property | Estimated Value | Interpretation and Environmental Significance |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.37 | This value suggests a moderate potential for bioaccumulation in aquatic organisms and some tendency to sorb to organic matter. researchgate.netresearchgate.net Compounds with a log Kₒw between 2 and 4 are considered to have a moderate affinity for fatty tissues. |
| Kₒc (Soil Organic Carbon-Water Partition Coefficient) | 105 L/kg | The Kₒc value indicates low to moderate sorption to soil and sediment organic carbon. echemi.com According to classification schemes, this suggests that this compound will have moderate mobility in soil and is not expected to be strongly bound to sediment in aquatic systems, allowing it to remain in the water column where other fate processes can occur. researchgate.net |
| Henry's Law Constant (H) | 2.56 x 10⁻⁶ atm·m³/mol | This value indicates that volatilization from water surfaces can be an important, albeit slow, environmental fate process. nih.gov It suggests that the compound will partition between the water and air compartments. |
| Water Solubility | 3,117 mg/L | The compound has a moderate water solubility, which is consistent with its alcohol functionality. This property facilitates its transport in aqueous systems but also makes it available for aquatic biodegradation. |
| Vapor Pressure | 0.05 mmHg | The low vapor pressure indicates that the compound is semi-volatile. While it can exist in the atmosphere, it is less volatile than many common solvents. |
Note: Values are estimated using EPI Suite™ v4.11. epa.gov
Environmental Compartment Modeling: Using a Level III fugacity model (as included in EPI Suite™), which predicts the steady-state distribution of a chemical in a model environment, the likely partitioning of this compound can be summarized. If released into water, a significant fraction would be expected to remain in the water column, with a smaller amount volatilizing into the air and a minor fraction partitioning to sediment. If released to soil, it would exhibit moderate mobility, with some partitioning to soil air and potential for leaching to groundwater, balanced by volatilization to the atmosphere. When released to air, it is expected to remain predominantly in the atmosphere, where it will be subject to the photodegradation pathways described in section 8.2.
Future Research Directions and Emerging Challenges
Development of Highly Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are both environmentally benign and efficient. imist.mamlsu.ac.in For 3-Cyclohexene-1-propanol and its derivatives, a primary focus is the development of synthetic methods with high atom economy, minimizing waste by maximizing the incorporation of all materials used in the process into the final product. mlsu.ac.inum-palembang.ac.id
Current research efforts are geared towards replacing traditional, often hazardous, reagents and solvents with greener alternatives. For instance, the use of water or ethanol (B145695) as solvents in reactions is being explored to reduce reliance on volatile organic compounds. nih.gov Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are at the forefront of this endeavor. um-palembang.ac.id The goal is to design shorter, more efficient synthetic pathways that reduce the number of steps and the associated waste generation. imist.manih.gov
An illustrative example is the synthesis of cyclohexene (B86901) derivatives through tandem reactions that combine multiple bond-forming events in a single operation. acs.org Such processes, often catalyzed by transition metals like iridium, can generate complex molecular architectures from simple starting materials with high efficiency and produce only benign byproducts like water and hydrogen gas. acs.org
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Feature | Conventional Methods | Sustainable/Atom-Economical Methods |
| Reagents | Often stoichiometric and can be hazardous | Catalytic, preferably using non-toxic metals um-palembang.ac.id |
| Solvents | Typically volatile organic compounds | Water, ethanol, or solvent-free conditions nih.gov |
| Byproducts | Significant waste generation | Minimal waste, often benign (e.g., water) acs.org |
| Efficiency | Multi-step syntheses with intermediate purifications | Tandem or one-pot reactions, reducing steps imist.maacs.org |
Exploration of Novel Reactivity and Unconventional Transformations
The cyclohexene moiety in this compound offers a rich playground for exploring novel chemical reactions. Beyond standard transformations like hydrogenation and epoxidation, researchers are investigating unconventional activation methods and reaction pathways. csic.es This includes exploring the reactivity of the allylic positions and the potential for sigmatropic rearrangements to create complex stereochemical architectures. acs.org
Recent studies have demonstrated the potential for palladium-catalyzed asymmetric allylic substitution reactions on cyclohexene substrates, allowing for the enantioselective formation of carbon-carbon and carbon-nitrogen bonds. rsc.org Furthermore, the development of novel zincate-mediated reactions has opened up new possibilities for carbon-carbon bond formation at the alkene. acs.org These advancements pave the way for the synthesis of a diverse range of chiral molecules starting from simple cyclohexene precursors.
Advancement in Analytical Techniques for Complex Reaction Systems
The development of sophisticated synthetic methods necessitates parallel advancements in analytical techniques to monitor reaction progress, identify intermediates, and characterize complex product mixtures. The characterization of volatile compounds produced during the synthesis and transformation of this compound and related structures is an ongoing challenge due to their complexity. mdpi.com
Modern analytical tools such as two-dimensional gas chromatography (GC×GC) and high-resolution mass spectrometry (HRMS) are becoming indispensable for this purpose. researchgate.net These techniques provide the necessary resolution and sensitivity to analyze complex reaction matrices and identify trace impurities or byproducts. researchgate.net For instance, thermogravimetric analysis coupled with gas chromatography-mass spectrometry (TG-GC/MS) can be used to study the thermal decomposition of related biomass, identifying volatile products like this compound. mdpi.com In-situ monitoring techniques, such as real-time NMR and IR spectroscopy, are also being integrated into reaction setups, including flow chemistry systems, to provide a deeper understanding of reaction kinetics and mechanisms.
Deeper Theoretical Understanding of Structure-Reactivity Relationships
Computational chemistry and theoretical calculations are playing an increasingly crucial role in understanding the structure-reactivity relationships of molecules like this compound. naturalproducts.net Density Functional Theory (DFT) calculations, for example, can be used to study the mechanisms of thermal decomposition reactions of related chlorocyclohexene compounds, providing insights into the transition state structures and electron distribution. researchgate.net
These theoretical studies can help rationalize experimental observations and predict the outcomes of new reactions. By modeling reaction pathways and calculating activation energies, chemists can screen potential catalysts and reaction conditions in silico, accelerating the discovery of new and improved synthetic methods. researchgate.net This synergy between experimental and theoretical chemistry is essential for the rational design of more efficient and selective transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, offers numerous advantages, including enhanced safety, better process control, and easier scalability. researchgate.netru.nlresearchgate.net The synthesis of various organic compounds, including those with cyclohexene scaffolds, is being adapted to flow systems. researchgate.netru.nl
For example, the epoxidation of cyclohexene can be performed in a continuous flow process, offering a safer and more efficient alternative to traditional batch methods. researchgate.net Automated synthesis platforms, which combine robotics with flow chemistry, are also emerging as powerful tools for high-throughput reaction optimization and library synthesis. acs.org The integration of this compound chemistry with these advanced platforms will enable the rapid exploration of new reaction conditions and the efficient production of a wide array of derivatives for various applications.
Q & A
Q. What are the common synthetic routes for 3-Cyclohexene-1-propanol, and how can reaction efficiency be monitored?
- Methodological Answer : A primary method involves acid-catalyzed dehydration of cyclohexanol derivatives (e.g., cyclohexanol to cyclohexene via phosphoric acid catalysis). The reaction setup typically includes a fractional distillation apparatus to isolate the product . Efficiency can be monitored using gas chromatography (GC) to track alkene formation and quantify yields. For example, bromine water tests confirm unsaturation in the product .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Purity is assessed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the cyclohexene ring and propanol chain. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and alkene (C=C) functional groups. Gas chromatography-mass spectrometry (GC-MS) quantifies impurities and validates molecular weight (e.g., MW 156.27 g/mol for related derivatives) .
Q. What solvents are suitable for dissolving this compound, and how does solubility impact reactivity?
- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane, ethanol, or ethyl acetate. Solvent choice affects reaction kinetics; polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents stabilize alkene intermediates in cycloaddition reactions .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives influence biological activity?
- Methodological Answer : Enantiomeric purity can be critical for bioactivity. Chiral chromatography (e.g., HPLC with a chiral stationary phase) separates stereoisomers. Comparative bioassays (e.g., enzyme inhibition studies) link specific configurations to activity. For example, β-Atlantol derivatives (C15H24O) show structure-dependent interactions with biological targets .
Q. What computational methods are effective for modeling the conformational dynamics of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize ground-state geometries and predict vibrational frequencies. Molecular dynamics (MD) simulations in explicit solvents (e.g., water or ethanol) reveal rotational barriers around the cyclohexene ring and propanol chain .
Q. How can catalytic systems be optimized for asymmetric synthesis of this compound derivatives?
- Methodological Answer : Transition-metal catalysts (e.g., Ru or Pd complexes) with chiral ligands (e.g., BINAP) enable enantioselective hydrogenation or cross-coupling. Reaction parameters (temperature, pressure, ligand-to-metal ratio) are tuned using Design of Experiments (DoE) to maximize enantiomeric excess (ee) .
Q. What analytical strategies resolve contradictory data in kinetic studies of this compound oxidation?
- Methodological Answer : Conflicting rate constants may arise from side reactions or solvent effects. Use stopped-flow UV-Vis spectroscopy to capture transient intermediates. Cross-validate data with computational kinetics (e.g., Eyring plots) and isotopic labeling (e.g., ¹⁸O tracing) to identify dominant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
